

Introduction: The Role of 1,4-Cyclohexanediol in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

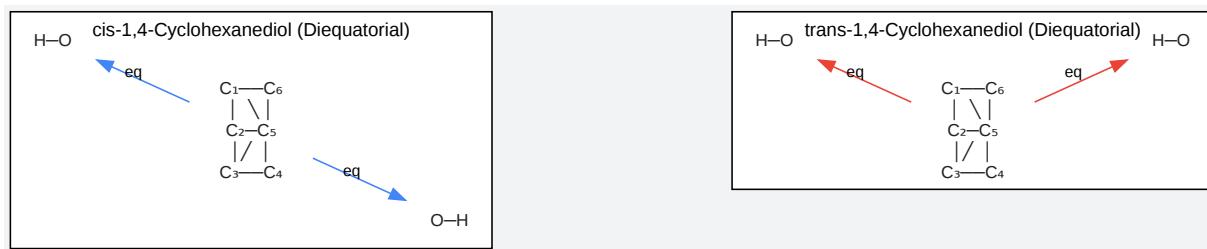
Compound of Interest

Compound Name: **1,4-Cyclohexanediol**

Cat. No.: **B153633**

[Get Quote](#)

1,4-Cyclohexanediol (CHD), a C₆ alicyclic diol with the chemical formula C₆H₁₂O₂, is a pivotal building block in contemporary organic and materials chemistry.[1][2][3] Its rigid, symmetrical cyclohexane core, combined with the reactivity of its two hydroxyl groups, makes it an exceptionally versatile precursor for a wide range of applications, from active pharmaceutical ingredients (APIs) to high-performance polymers and liquid crystals.[2][4][5] This guide offers a comprehensive exploration of the core physical and chemical properties of **1,4-Cyclohexanediol**, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this compound's full potential. We will delve into its critical stereochemical nuances, reactivity, and established experimental protocols, grounding all claims in authoritative data.


PART 1: Stereochemistry - The Foundation of Functionality

The cyclohexane ring is not planar; it predominantly exists in a stable chair conformation to minimize steric and angular strain.[6] The spatial orientation of the two hydroxyl groups in **1,4-Cyclohexanediol** gives rise to two distinct stereoisomers: cis and trans.[6][7] This stereoisomerism is not merely a structural footnote; it profoundly influences the molecule's physical properties, reactivity, and suitability for specific applications.

- **cis-1,4-Cyclohexanediol:** In the most stable chair conformation, both hydroxyl groups can be oriented on the same side of the ring, occupying diequatorial positions.[6] The alternative diaxial conformation is significantly less stable due to unfavorable 1,3-diaxial interactions.[6]

- **trans-1,4-Cyclohexanediol:** The hydroxyl groups are situated on opposite sides of the ring. The most stable conformation places both hydroxyl groups in equatorial positions, resulting in a more linear and rigid molecular shape.[5][6] This linearity is particularly advantageous in the synthesis of materials like liquid crystals and certain polyesters where molecular packing and order are paramount.[5]

While many industrial applications utilize a mixture of cis and trans isomers, specific synthetic pathways, especially in pharmaceuticals and liquid crystal design, may require the isolation of a single, pure stereoisomer to ensure stereocontrol in subsequent reactions.[2][5][6]

[Click to download full resolution via product page](#)

Caption: Chair conformations of cis- and trans-1,4-Cyclohexanediol.

PART 2: Core Physical and Chemical Properties

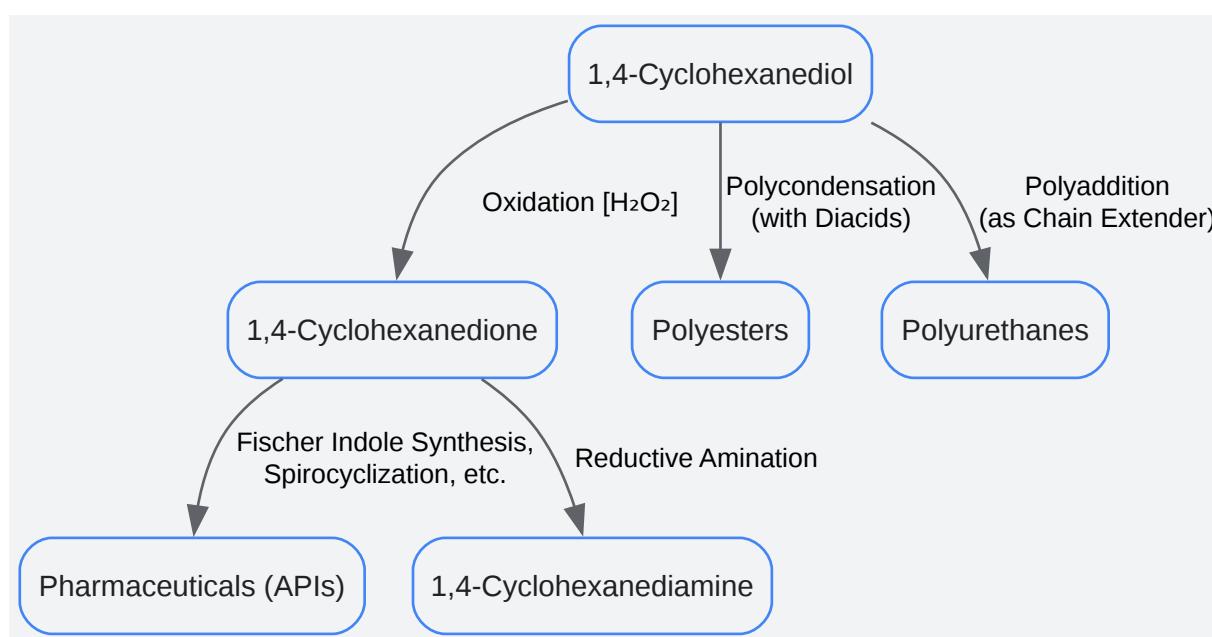
The physical characteristics of **1,4-Cyclohexanediol** are directly linked to its structure, particularly the presence of two hydroxyl groups capable of hydrogen bonding and the isomeric form of the molecule.

Physical Properties

Commercially, **1,4-Cyclohexanediol** is typically supplied as a white to off-white crystalline powder or solid.[4][8][9] It is highly soluble in water and soluble in ethanol.[9][10][11] The difference in symmetry and intermolecular packing between the cis and trans isomers leads to distinct melting points, with the more symmetrical trans isomer having a significantly higher melting point.

Table 1: Summary of Physical Properties

Property	Value (Mixture of Isomers)	cis-Isomer	trans-Isomer	References
Molecular Formula	$C_6H_{12}O_2$	$C_6H_{12}O_2$	$C_6H_{12}O_2$	[3] [12] [13]
Molecular Weight	116.16 g/mol	116.16 g/mol	116.16 g/mol	[1] [3] [14]
Appearance	White to pale cream crystalline powder	Colorless crystalline solid	White solid	[4] [8] [15]
Melting Point	98-108 °C	98-100 °C	~143 °C	[1] [14] [15] [16] [17]
Boiling Point	~252 °C @ 760 mmHg; 150 °C @ 20 mmHg	252.4 °C @ 760 mmHg	N/A	[1] [10] [14] [15]
Water Solubility	Highly soluble	Soluble	Soluble	[9] [10]


| CAS Number | 556-48-9 | 931-71-5 | 6995-79-5 | [\[3\]](#)[\[12\]](#)[\[13\]](#)[\[16\]](#) |

Chemical Reactivity

The reactivity of **1,4-Cyclohexanediol** is dominated by its two secondary hydroxyl groups. These functional groups allow it to undergo a variety of classical alcohol reactions, making it a versatile intermediate.[\[4\]](#)

- Oxidation: This is one of the most critical transformations. Oxidation of **1,4-Cyclohexanediol** yields 1,4-cyclohexanedione, a highly valuable intermediate in its own right, used in the synthesis of pharmaceuticals like Ramatroban and Cebranopadol.[\[2\]](#)[\[11\]](#) Various oxidizing agents can be employed, including environmentally benign systems like 12-tungstophosphoric acid with hydrogen peroxide.[\[18\]](#)[\[19\]](#) Under harsh conditions, over-oxidation can lead to ring-opening and the formation of dicarboxylic acids such as succinic acid and malonic acid.[\[18\]](#)[\[20\]](#)

- Esterification: As a diol, **1,4-Cyclohexanediol** readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.[21] When reacted with diacids or their derivatives, it undergoes polycondensation to form polyesters.[4] The choice of the diacid and the specific isomer of CHD used allows for precise tailoring of the resulting polymer's properties, including thermal stability, mechanical strength, and chemical resistance.[4][22][23] This reaction is fundamental to its use in producing advanced polyester resins and liquid crystals.[5][24]
- Polymerization: Beyond polyesters, **1,4-Cyclohexanediol** serves as a chain extender or as a component of the polyol in the production of polyurethanes, influencing the final material's hardness, flexibility, and thermal properties.[4] It is also a monomer for producing polycarbonates and polyethers.[25]
- Reductive Amination: While not a direct reaction of the diol, its oxidized product, 1,4-cyclohexanedione, can be converted to 1,4-cyclohexanediamine via reductive amination.[2] This diamine is another crucial monomer for polyamide and polyurea synthesis. This two-step sequence from the diol highlights its role as a gateway molecule to multiple classes of valuable compounds.[2][25]

[Click to download full resolution via product page](#)

Caption: Key synthetic routes originating from **1,4-Cyclohexanediol**.

PART 3: Applications in Research and Development

The unique structural and reactive properties of **1,4-Cyclohexanediol** make it a valuable component in several high-technology fields.

- **Pharmaceutical Synthesis:** **1,4-Cyclohexanediol** is a cornerstone intermediate in the pharmaceutical industry.[1][2][9] It is a documented intermediate for the synthesis of dihydroartemisinin, a potent anti-malarial drug.[1][10][24][26] Its primary utility stems from its efficient conversion to 1,4-cyclohexanedione, which serves as a scaffold for building complex heterocyclic systems common in drug design.[2]
- **Polymer Science:** In polymer science, **1,4-Cyclohexanediol** is used to create advanced materials.[4] Its incorporation into polyester backbones, such as in co-polyester resins, enhances thermal stability, mechanical strength, and chemical resistance.[4][10][24] In polyurethanes, it acts as a chain extender, modifying the final properties for applications in coatings, adhesives, and elastomers.[4]
- **Liquid Crystals:** The rigid, linear structure of trans-**1,4-Cyclohexanediol** is highly desirable for creating liquid crystal molecules (mesogens).[5] Replacing aromatic rings with the 1,4-cyclohexylene moiety can impart beneficial properties like lower viscosity and high clearing points, which are critical for electro-optical applications in displays and sensors.[5]

PART 4: Health and Safety Considerations

As a laboratory chemical, proper handling of **1,4-Cyclohexanediol** is essential. It is classified as a hazardous substance according to the Globally Harmonized System (GHS).[27]

- **Primary Hazards:** The main hazards are acute oral toxicity (H302: Harmful if swallowed), serious eye irritation (H319: Causes serious eye irritation), and respiratory irritation (H335: May cause respiratory irritation).[3][27][28][29][30]
- **Handling Precautions:** Always handle **1,4-Cyclohexanediol** in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust.[27][29] Use appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[21][30] Avoid formation of dust and aerosols.[27]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and sources of ignition.[1][21][27][29]
- First Aid:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[27][29][30] Do not induce vomiting.[27]
 - In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[27][29][30]
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[29][30]

PART 5: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for key transformations of **1,4-Cyclohexanediol**.

Protocol 1: Oxidation to 1,4-Cyclohexanedione

This protocol describes a common method for oxidizing **1,4-Cyclohexanediol** to 1,4-cyclohexanedione, a crucial pharmaceutical intermediate.[2]

- Rationale: This procedure utilizes a straightforward oxidation reaction. Heating the mixture ensures the reaction proceeds at a reasonable rate. The final distillation step is a standard purification technique for isolating a volatile product from a non-volatile reaction mixture.
- Materials:
 - **1,4-Cyclohexanediol** (mixture of isomers)
 - Suitable oxidizing agent and solvent system (e.g., as described in specific literature, such as nitric acid in acetic acid or a catalytic system with H₂O₂).[2][18]
 - Round-bottom flask with magnetic stirrer and reflux condenser
 - Heating mantle

- Distillation apparatus
- Procedure:
 - Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvent.
 - Reagent Addition: Begin stirring and add the chosen oxidizing agent to the flask. Stir for 5 minutes to ensure homogeneity.[2]
 - Substrate Addition: Add **1,4-Cyclohexanediol** (e.g., 11.6 g) to the flask.[2]
 - Reaction: Heat the reaction mixture to the target temperature (e.g., 80°C) and maintain this temperature with vigorous stirring for the required duration (e.g., 12 hours).[2] Monitor the reaction progress using an appropriate technique like TLC or GC.
 - Work-up: Once the reaction is complete, cool the mixture to room temperature.[2]
 - Purification: Isolate the product, 1,4-cyclohexanedione, by distillation from the reaction mixture or by extraction and subsequent crystallization, depending on the solvent and oxidant system used.[2]

Protocol 2: Esterification for Liquid Crystal Synthesis

This protocol outlines the synthesis of a symmetric diester, a potential liquid crystal, using **trans-1,4-Cyclohexanediol** and a mesogenic carboxylic acid.[5]

- Rationale: This is a Steglich esterification, which uses DCC as a coupling agent to activate the carboxylic acid and DMAP as a nucleophilic catalyst to facilitate the reaction with the alcohol at room temperature. The work-up is designed to remove the urea byproduct and any unreacted acid or catalyst. Recrystallization is a standard method for purifying solid organic compounds.
- Materials:
 - **trans-1,4-Cyclohexanediol** (1.0 equivalent)
 - 4-Alkylbenzoic acid (e.g., 4-pentylbenzoic acid) (2.2 equivalents)

- Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalent, catalytic)
- Anhydrous Dichloromethane (DCM)
- 1 M HCl, saturated NaHCO₃ solution, brine
- Anhydrous MgSO₄ or Na₂SO₄
- Standard glassware for organic synthesis

- Procedure:
 - Reactant Setup: In a round-bottom flask, dissolve **trans-1,4-cyclohexanediol** and the 4-alkylbenzoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
[5]
 - Catalyst Addition: Add the catalytic amount of DMAP to the solution.[5]
 - Coupling Agent: Cool the flask in an ice bath (0°C). Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.[5] A white precipitate (dicyclohexylurea, DCU) will begin to form.
 - Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]
 - Work-up: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and catalysts.[5]
 - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
 - Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure diester.[5]

- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.[\[5\]](#)

References

- **1,4-Cyclohexanediol** - High Purity & Affordable Prices.
- **1,4-Cyclohexanediol** | CAS#:931-71-5 | Chemsr. (2025). Chemsr. [\[Link\]](#)
- Understanding Stereoisomers of **1,4-Cyclohexanediol** in Synthesis. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Expert Guide: Using **1,4-Cyclohexanediol** in Polymer Synthesis. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Chemical Properties of **1,4-Cyclohexanediol** (CAS 556-48-9).
- 1,4-Cyclohexanedione - Wikipedia.
- **1,4-Cyclohexanediol** (CAS 556-48-9): Odor profile, Properties, & IFRA compliance.
- Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. (2009). J-Stage. [\[Link\]](#)
- **trans-1,4-cyclohexanediol**.
- **1,4-Cyclohexanediol** | C6H12O2 | CID 11162.
- Dihydroartemisinin Synthesis Intermediate: The Importance of **1,4-Cyclohexanediol**. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation.
- **1,4-Cyclohexanediol** | C6H12O2 | CID 11162.
- **1,4-Cyclohexanediol** Five Chongqing Chemdad Co..
- Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System | Request PDF. (2025).
- **1,4-Cyclohexanediol** - Cheméo.
- Recent Advances in the Development of 1,4-Cyclohexanediolmethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
- How many stereoisomers exist for **1,4-cyclohexanediol**?
- **1,4-Cyclohexanediol**, cis-.
- Chemical Properties of **1,4-Cyclohexanediol**, trans- (CAS 6995-79-5).
- High yield production of **1,4-cyclohexanediol** and 1,4-cyclohexanediamine from high molecular-weight lignin oil.
- **1,4-Cyclohexanediol**, cis-.
- Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging.
- CN107759446B - A kind of synthetic method of **cis-1,4-cyclohexanediol**. (No date).

- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022).
- Renewable Polycarbonates and Polyesters from 1,4-Cyclohexadiene. (2014). RSC Publishing. [Link]
- Cas 556-48-9, **1,4-Cyclohexanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,4-Cyclohexanediol - High Purity & Affordable Prices [somu-group.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. homework.study.com [homework.study.com]
- 8. 1,4-Cyclohexanediol, cis + trans, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Cas 556-48-9,1,4-Cyclohexanediol | lookchem [lookchem.com]
- 10. 1,4-Cyclohexanediol | 556-48-9 [chemicalbook.com]
- 11. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 12. 1,4-Cyclohexanediol, cis- [webbook.nist.gov]
- 13. 1,4-Cyclohexanediol, trans- (CAS 6995-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. 1,4-Cyclohexanediol | CAS#:931-71-5 | Chemsoc [chemsoc.com]
- 15. Page loading... [wap.guidechem.com]
- 16. B20446.14 [thermofisher.com]

- 17. trans-1,4-cyclohexanediol [stenutz.eu]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.com [fishersci.com]
- 22. Recent Advances in the Development of 1,4-Cyclohexanediol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 1,4-Cyclohexanediol Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Role of 1,4-Cyclohexanediol in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153633#1-4-cyclohexanediol-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com